3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound characterized by the presence of both pyridine and isoquinoline structures. This compound, with the chemical identifier 1803610-63-0, has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is synthesized through a condensation reaction involving 4-methoxypyridine-3-carbaldehyde and 1,2-dihydroisoquinoline, typically under reflux conditions in an organic solvent like ethanol or methanol.
This compound falls under the category of isoquinolinones, which are known for their diverse biological activities. Its structural attributes allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one generally involves the following steps:
The purification of the resultant compound is typically achieved through recrystallization or column chromatography. In industrial settings, continuous flow reactors may be utilized to improve efficiency and scalability of production processes.
The molecular structure of 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one features a methoxy group attached to a pyridine ring at the 4-position and a dihydroisoquinolinone moiety.
Key structural data includes:
The specific arrangement of atoms influences its reactivity and interaction with biological targets.
3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one involves its capacity to bind to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, influencing cellular signaling pathways. For instance, it may inhibit enzymes linked to cancer cell proliferation or modulate neurotransmitter receptors in neurological contexts.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Important chemical properties include:
Further analyses may include spectroscopic methods (e.g., NMR, IR) to elucidate its structure and confirm purity.
3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one has several notable applications:
The 3,4-dihydroisoquinolin-1(2H)-one core represents a privileged scaffold in medicinal chemistry, with diverse synthetic approaches enabling its functionalization. Three principal methodologies dominate the synthesis of this bicyclic framework for the target compound:
Castagnoli-Cushman Reaction (CCR): This one-pot annulation between homophthalic anhydride and imines derived from 4-methoxypyridine-3-carboxaldehyde provides efficient access to 3,aryl-4-carboxy-dihydroisoquinolinones. The reaction proceeds with high diastereoselectivity under mild conditions (toluene, reflux), yielding the carboxylated scaffold precursor in 52-78% yield after recrystallization [5] [10]. The C4-carboxyl group is particularly valuable for downstream derivatization, as confirmed by 3D-QSAR studies demonstrating its critical role in target binding [10].
Curtius Rearrangement Pathway: An alternative route involves azide decomposition of 2-(2-carboxyethyl)benzoic acid derivatives. Thermal or photochemical Curtius rearrangement generates isocyanates that cyclize to form the dihydroisoquinolinone skeleton. This method enables N1 functionalization through interception of the isocyanate intermediate with amines prior to cyclization [1]. Optimization requires strict temperature control (0-5°C) during benzylation to minimize O-alkylation byproducts [9].
Ugi-4CR Postcondensation: A novel sequential approach utilizes sulfonium salts, arylglyoxals, amines, and isocyanides in an Ugi four-component reaction followed by intramolecular nucleophilic substitution. This method constructs the dihydroisoquinolinone ring system in moderate yields (45-68%) under mild conditions, though it exhibits narrower substrate scope compared to CCR [8].
Table 1: Comparative Analysis of Core Synthesis Methods
Method | Key Reagents | Yield Range | Key Advantages |
---|---|---|---|
Castagnoli-Cushman Rxn | Homophthalic anhydride, Imines | 52-78% | High diastereoselectivity, C4-carboxyl handle |
Curtius Rearrangement | Diacid derivatives, Azides | 40-65% | Flexible N1 functionalization |
Ugi-4CR Cyclization | Sulfonium salts, Isocyanides | 45-68% | One-pot operation, mild conditions |
The strategic placement of the methoxy group on the pyridinyl ring profoundly influences both physicochemical properties and target engagement. Systematic structure-activity relationship (SAR) studies reveal:
Positional Isomerism Effects: 4-Methoxypyridin-3-yl substitution maximizes target binding affinity and solubility. The para-methoxy configuration on the pyridine nitrogen enables optimal hydrogen-bond acceptor capacity while maintaining π-stacking interactions within hydrophobic binding pockets. Shifting the methoxy to the 2-position introduces steric hindrance, reducing binding affinity by >15-fold, while 3-methoxy isomers exhibit decreased solubility due to altered dipole moments [9].
Electronic Modulation: The electron-donating methoxy group elevates the pyridine ring's highest occupied molecular orbital (HOMO) energy by ≈1.2 eV compared to unsubstituted analogs, facilitating charge-transfer interactions with aromatic residues in biological targets. This electronic perturbation enhances binding affinity for kinases and epigenetic regulators by 3-8 fold versus chloro or methyl analogs [9].
Synthetic Functionalization: The 3-bromo-4-methoxypyridine intermediate serves as a versatile building block for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Palladium-catalyzed coupling with dihydroisoquinolinone boronic esters proceeds efficiently (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C) to install the biaryl linkage. Orthogonal protection with SEM groups prevents N-alkylation during this step, with final deprotection yielding the target compound [6].
Table 2: Impact of Pyridine Substituents on Compound Properties
Substituent Position | LogP | Aqueous Solubility (μM) | Relative Binding Affinity |
---|---|---|---|
4-Methoxy (target) | 3.2 | 89 ± 12 | 1.00 |
3-Methoxy | 3.5 | 42 ± 8 | 0.27 |
2-Methoxy | 2.9 | 121 ± 15 | 0.06 |
4-H | 3.8 | 18 ± 3 | 0.14 |
4-Methyl | 3.9 | 22 ± 4 | 0.31 |
The integration of dihydroisoquinolinone and methoxypyridinyl moieties employs convergent strategies that enhance synthetic efficiency:
Fragment Coupling: Late-stage amide coupling between 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and 3-amino-4-methoxypyridine provides robust access to the target scaffold. Carbodiimide-mediated coupling (EDCI/HOBt, DMF) achieves 65-78% yields, though microwave irradiation (100°C, 30 min) increases efficiency to 85-92% by suppressing racemization [9] [2]. This approach allows independent optimization of both ring systems prior to conjugation.
Transition-Metal Catalyzed Bond Formation: Suzuki-Miyaura coupling between dihydroisoquinolinone boronic esters and 4-methoxy-3-halopyridines demonstrates excellent functional group tolerance. Optimized conditions (Pd(PPh₃)₄, K₃PO₄, toluene/EtOH/H₂O, 85°C) deliver biaryl-linked analogs in 70-88% yield. This method proves superior to Stille or Negishi alternatives in minimizing protodehalogenation side products (<5%) [5] [7].
Regioselective N-Alkylation: For N1-substituted derivatives, Mitsunobu reaction between 3-hydroxy-4-methoxypyridine and dihydroisoquinolinone precursors provides regiocontrol challenging to achieve with direct alkylation. Using DIAD/PPh₃ in THF, O- to N- transalkylation proceeds with >20:1 selectivity, enabling installation of the pyridinyl moiety without competing O-alkylation [6].
Balancing the sp³-sp² character in the target compound enhances solubility while maintaining planarity for target interaction:
Homogeneous Catalysis: Pd-catalyzed three-component coupling between aryl halides, CO, and amines constructs the dihydroisoquinolinone core while modulating sp³-hybridized centers. Employing Mo(CO)₆ as a solid CO source enables safe high-pressure conditions (5 bar), increasing sp³ carbon content by 12-18% compared to traditional phthalimide approaches [1]. This method improves solubility (logP reduction of 0.4-0.8 units) without compromising ring planarity essential for π-stacking.
Radical-Mediated Cyclizations: FeCl₂-catalyzed cascade difunctionalization of N-allylbenzamides with silanes generates C3-silylated dihydroisoquinolinones with enhanced sp³ character. The radical pathway (DTBP oxidant, 100°C) introduces alkyl handles that increase molecular flexibility, reducing crystallization tendency by 30-45% compared to fully aromatic analogs [3] [5]. Subsequent desilylation/aromatization provides access to the unsaturated target scaffold.
Stereoselective Hydrogenation: Controlled partial saturation of the isoquinoline ring using Pd/C (10 mol%) under 15 psi H₂ modulates the sp²:sp³ ratio while maintaining chirality at C3. Kinetic studies reveal optimal saturation at 50% conversion (2.5 h), achieving a 1:3 saturated:unsaturated ratio that maximizes aqueous solubility (up to 152 μM) while retaining >90% target binding affinity [1] [7].
Table 3: Catalytic Modulation of Hybridization States
Catalytic Method | Catalyst System | sp³ Carbon Increase | Solubility Enhancement | Yield |
---|---|---|---|---|
Mo(CO)₆ Carbonylation | Pd(OAc)₂/Xantphos | 12-18% | 3.2-fold | 65-78% |
FeCl₂ Radical Functionalization | FeCl₂/DTBP | 8-15% | 2.1-fold | 71-85% |
Partial Hydrogenation | Pd/C (10 mol%) | 5-9% | 1.8-fold | 82-90% |
Optimizing bioavailability requires strategic reduction of aromaticity while preserving pharmacophore elements:
Tetrahydroisoquinoline Derivatives: Partial hydrogenation of the fused benzene ring generates 5,6,7,8-tetrahydro variants with significantly improved solubility profiles (logP reduction from 3.2 to 2.1). This modification increases aqueous solubility 4.3-fold (from 89 μM to 385 μM) while maintaining 82% of the target binding affinity. The saturated ring adopts a boat conformation that projects the C4-carboxamide into the target binding pocket with minimal distortion [7].
Alkoxy versus Aryloxy Substitutions: Replacing the N2-benzyl group with 4-methoxybenzyl decreases crystallinity energy by 28 kJ/mol, enhancing dissolution kinetics. This modification reduces melting point from 206-208°C to 178-181°C, correlating with a 2.8-fold solubility increase. Ortho-fluoro substitution further improves metabolic stability (t₁/₂ = 4.2 h in microsomes) with only marginal potency loss (IC₅₀ shift from 48 nM to 67 nM) [9].
Zwitterionic Design: Incorporation of tertiary amines at the C7 position creates pH-dependent zwitterionic character. The pKa₁ (pyridine) = 4.9 and pKa₂ (amine) = 9.3 generate a stable zwitterion between pH 6-8, enhancing solubility in biological matrices. This approach achieves 3.1-fold higher intestinal flux in Caco-2 assays compared to neutral analogs while maintaining passive permeability (Papp = 12 × 10⁻⁶ cm/s) [7].
Table 4: Solubility Optimization Strategies and Outcomes
Strategy | Structural Modification | logD₇.₄ | Aqueous Solubility (μM) | Target Binding (IC₅₀) |
---|---|---|---|---|
Parent Compound | 3-(4-Methoxypyridin-3-yl)-1,2-DHIQ | 3.2 | 89 ± 12 | 48 ± 6 nM |
Benzene Ring Reduction | 5,6,7,8-Tetrahydro derivative | 2.1 | 385 ± 31 | 39 ± 5 nM |
4-Methoxybenzyl at N2 | N2-(4-MeOPhCH₂) analog | 2.8 | 249 ± 22 | 53 ± 7 nM |
C7-Dimethylamino | Zwitterionic derivative | 1.9 | 512 ± 45 | 67 ± 9 nM |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2